KUS121

説明

特性

IUPAC Name |

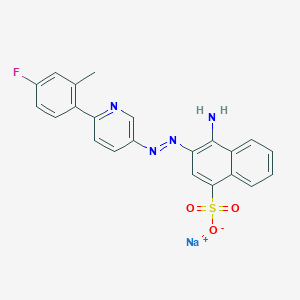

sodium;4-amino-3-[[6-(4-fluoro-2-methylphenyl)pyridin-3-yl]diazenyl]naphthalene-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O3S.Na/c1-13-10-14(23)6-8-16(13)19-9-7-15(12-25-19)26-27-20-11-21(31(28,29)30)17-4-2-3-5-18(17)22(20)24;/h2-12H,24H2,1H3,(H,28,29,30);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEZHMGRDYLKGJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2=NC=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])N.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN4NaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357164-52-3 | |

| Record name | KUS-121 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92Q3DLG6TH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of KUS121

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KUS121 is a novel small molecule that acts as a modulator of Valosin-Containing Protein (VCP), a ubiquitous AAA+ (ATPases Associated with diverse cellular Activities) protein. The primary mechanism of action of this compound is the selective inhibition of the ATPase activity of VCP. This inhibition leads to a cascade of downstream effects, culminating in cytoprotection under various pathological conditions. The core effects of this compound include the preservation of intracellular ATP levels, mitigation of endoplasmic reticulum (ER) stress, and subsequent reduction of apoptosis and inflammation. This technical guide provides a comprehensive overview of the molecular mechanisms, summarizes key quantitative data, details experimental protocols, and presents visual diagrams of the involved signaling pathways.

Core Mechanism of Action: VCP ATPase Inhibition

This compound was identified as a specific inhibitor of the ATPase activity of Valosin-Containing Protein (VCP)[1][2]. VCP, also known as p97, is a critical enzyme involved in a wide array of cellular processes, including protein degradation through the ubiquitin-proteasome system, ER-associated degradation (ERAD), and membrane fusion[3]. As one of the most abundant soluble ATPases in mammalian cells, VCP is a major consumer of cellular ATP[4].

By inhibiting the ATPase activity of VCP, this compound effectively reduces cellular ATP consumption[1][4]. This action is particularly beneficial under conditions of cellular stress, such as ischemia or ER stress, where ATP production is compromised[1][5]. It is important to note that this compound has been shown to inhibit VCP's ATPase activity without impairing its other essential cellular functions, such as its role in ERAD[4][5].

Table 1: VCP ATPase Inhibition by this compound

| Compound | Target | IC50 | Source |

| This compound | VCP ATPase | 330 nM | [Axon Medchem] |

Downstream Effects of VCP Inhibition

The conservation of intracellular ATP through VCP inhibition triggers a series of beneficial downstream effects that protect cells from stress-induced damage and death.

Preservation of Intracellular ATP Levels

Under pathological conditions like oxygen-glucose deprivation (OGD) or ER stress, cellular ATP levels are rapidly depleted[1][5]. This compound has been demonstrated to significantly rescue this reduction in intracellular ATP[1][5][6]. This ATP-preserving effect is a cornerstone of its neuroprotective and cytoprotective activities in various disease models, including ischemic stroke, retinal ischemia, and atherosclerosis[1][6][7]. The maintenance of ATP levels helps to preserve the function of essential cellular machinery and prevent the catastrophic consequences of energy failure.

Table 2: Effect of this compound on Intracellular ATP Levels

| Experimental Model | Stress Condition | This compound Treatment | Effect on ATP Levels | Reference |

| Rat Primary Cortical Neurons | 1.5h Oxygen-Glucose Deprivation (OGD) | 100 µM this compound | Rescued OGD-induced ATP decrease (from ~14% to ~28% of control) | [1] |

| Human Endothelial Cells (EA.hy926) | Tunicamycin-induced ER Stress | 100 µM this compound | Rescued the reduction of intracellular ATP | [6] |

| Renal Proximal Tubular Cells | Tunicamycin-induced ER Stress | This compound | Significantly preserved ATP levels close to tunicamycin-free conditions | [5] |

Mitigation of Endoplasmic Reticulum (ER) Stress

ER stress is a key pathological feature in a multitude of diseases, including neurodegenerative disorders, ischemic injury, and atherosclerosis[6][8]. The unfolded protein response (UPR) is activated to cope with ER stress, but prolonged activation can lead to apoptosis[5]. This compound has been shown to effectively mitigate ER stress by downregulating key markers of the UPR[1][5][6].

The maintenance of intracellular ATP by this compound is believed to be the primary mechanism by which it reduces ER stress[6]. Supplementation with methyl pyruvate (MePyr), an ATP precursor, mimics the protective effects of this compound against ER stress-induced apoptosis and inflammation, supporting this hypothesis[6].

This compound has been shown to reduce the expression of key ER stress markers, including:

-

Binding Immunoglobulin Protein (BiP)/GRP78 : A central regulator of the UPR. This compound mitigates its upregulation at the mRNA level[6].

-

C/EBP homologous protein (CHOP) : A pro-apoptotic transcription factor induced during severe ER stress. This compound significantly reduces CHOP expression at both the mRNA and protein levels[1][2][5][6].

-

Activating Transcription Factor 4 (ATF4) : A transcription factor upstream of CHOP. This compound mitigates its upregulation at the mRNA level[6].

-

Spliced X-Box Binding Protein 1 (sXBP1) : A key transcription factor in the IRE1α branch of the UPR. This compound mitigates its upregulation at the mRNA level[5][6].

Table 3: Effect of this compound on ER Stress Markers

| Experimental Model | Stress Condition | This compound Treatment | Effect on ER Stress Markers | Reference |

| Human Endothelial Cells (EA.hy926) | Tunicamycin (1 µg/mL) | This compound | Mitigated upregulation of ATF4, CHOP, BiP, and sXBP1 mRNA | [6] |

| Rat Primary Cortical Neurons | Tunicamycin (0.25 µg/mL) for 6h | 100 µM this compound | Significantly reduced the ratio of CHOP to β-actin protein expression | [1] |

| Renal Proximal Tubular Cells | Tunicamycin | This compound | Significantly alleviated the increase in CHOP protein expression | [5] |

| Apoe-/- Mice on Western Diet | Atherosclerosis | 50 mg/kg/day this compound for 8 weeks | Significantly reduced CHOP-positive endothelial cells in atherosclerotic plaques | [6] |

| Rat Model of Ischemic Stroke | Transient distal MCA occlusion | This compound | Reduced CHOP expression | [1] |

| Rat Skin Flap Model | Ischemia | 100 mg/kg this compound | Significantly fewer CHOP-positive cells in the dermis | [2] |

Inhibition of Apoptosis and Inflammation

By mitigating ER stress, this compound effectively suppresses downstream apoptotic and inflammatory signaling pathways[5][6]. This anti-apoptotic and anti-inflammatory activity is a key contributor to its therapeutic potential.

Apoptosis: this compound has been shown to reduce the number of apoptotic cells, as measured by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, and to decrease the cleavage of caspase-3, a key executioner caspase[2][5][6].

Inflammation: this compound downregulates the activation of pro-inflammatory signaling pathways, notably the IRE1α-JNK-NF-κB axis[6]. It reduces the phosphorylation of IRE1α, JNK, and the nuclear translocation of NF-κB[6]. This leads to a decrease in the expression of downstream inflammatory mediators such as Intercellular Adhesion Molecule 1 (ICAM-1)[6].

Table 4: Anti-Apoptotic and Anti-Inflammatory Effects of this compound

| Effect | Experimental Model | This compound Treatment | Quantitative Outcome | Reference |

| Anti-Apoptosis | Human Endothelial Cells (EA.hy926) | This compound | Prevented ER stress-induced apoptosis | [6] |

| Renal Proximal Tubular Cells | This compound | Mitigated caspase-3 cleavage | [5] | |

| Apoe-/- Mice Atherosclerotic Plaques | 50 mg/kg/day this compound | Reduced TUNEL-positive endothelial cells | [6] | |

| Rat Skin Flap Model | 100 mg/kg this compound | Number of TUNEL-positive cells reduced from ~37/HPF to ~20/HPF | [2] | |

| Anti-Inflammation | Human Endothelial Cells (EA.hy926) | This compound | Suppressed tunicamycin-induced phosphorylation of IRE1α, JNK, and NF-κB | [6] |

| Apoe-/- Mice Atherosclerotic Plaques | 50 mg/kg/day this compound | Reduced nuclear translocation of NF-κB in endothelial cells | [6] |

Signaling Pathways Modulated by this compound

This compound's primary effect on VCP ATPase activity reverberates through several key signaling pathways involved in cellular stress responses.

The IRE1α-JNK-NF-κB Inflammatory Pathway

Under ER stress, the sensor protein IRE1α is activated through autophosphorylation. This leads to the recruitment of TRAF2, which in turn activates the JNK and IKK kinases. JNK activation contributes to apoptosis, while IKK activation leads to the phosphorylation and degradation of IκB, allowing the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been shown to suppress the phosphorylation of IRE1α, JNK, and the nuclear translocation of NF-κB, thereby dampening this inflammatory cascade[6].

The PERK-ATF4-CHOP Apoptotic Pathway

Another major branch of the UPR is initiated by the sensor PERK. Upon activation, PERK phosphorylates eIF2α, leading to a general shutdown of protein translation but a preferential translation of ATF4. ATF4 then induces the expression of the pro-apoptotic transcription factor CHOP. This compound has been shown to mitigate the upregulation of ATF4 and CHOP, thereby inhibiting this pathway and reducing apoptosis[1][6].

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action. These protocols are compiled from the available literature and may require optimization for specific laboratory conditions.

In Vitro Cell Viability Assay (WST-8)

This protocol is used to assess the cytoprotective effect of this compound against ER stress-induced cell death[5].

-

Cell Seeding: Plate cells (e.g., NRK-52E renal proximal tubular cells or EA.hy926 endothelial cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Induction of ER Stress and Treatment:

-

Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 1 hour).

-

Induce ER stress by adding an ER stress inducer, such as tunicamycin (e.g., 1 µg/mL), to the cell culture medium.

-

Incubate the cells for a designated period (e.g., 24-48 hours).

-

-

WST-8 Assay:

-

Add 10 µL of Cell Counting Kit-8 (WST-8) solution to each well.

-

Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis of ER Stress and Apoptotic Markers

This protocol is used to quantify the protein expression levels of key markers in the ER stress and apoptotic pathways[1][5][6].

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound and/or an ER stress inducer as described above.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 15 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., CHOP, BiP, cleaved caspase-3, p-IRE1α, p-JNK, p-NF-κB, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Quantification:

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Apoptosis Detection by TUNEL Assay

This protocol is used to visualize and quantify apoptotic cells in vitro and in vivo[2][6].

-

Sample Preparation:

-

In Vitro: Culture and treat cells on coverslips or in chamber slides.

-

In Vivo: Perfuse the animal and fix the tissue of interest (e.g., atherosclerotic plaques, skin flaps) in 4% paraformaldehyde. Embed the tissue in paraffin or OCT compound and prepare thin sections.

-

-

Fixation and Permeabilization:

-

Fix the cells/tissue sections with 4% paraformaldehyde.

-

Permeabilize the samples with a solution containing Triton X-100 or proteinase K to allow the labeling enzyme to access the DNA.

-

-

TUNEL Staining:

-

Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and biotin-dUTP or a fluorescently labeled dUTP.

-

If using biotin-dUTP, follow with an incubation with streptavidin-HRP and a chromogenic substrate (e.g., DAB) or a fluorescently labeled streptavidin.

-

-

Counterstaining and Imaging:

-

Counterstain the nuclei with DAPI or hematoxylin.

-

Mount the samples and visualize them using a light or fluorescence microscope.

-

-

Quantification: Count the number of TUNEL-positive nuclei and express it as a percentage of the total number of nuclei.

In Vivo Atherosclerosis Study in Apoe-/- Mice

This protocol describes the in vivo efficacy evaluation of this compound in a mouse model of atherosclerosis[6].

-

Animal Model: Use male Apolipoprotein E-deficient (Apoe-/-) mice.

-

Diet: At 6 weeks of age, switch the mice to a Western diet (high in fat and cholesterol) to induce atherosclerosis.

-

This compound Administration: Administer this compound (e.g., 50 mg/kg) or vehicle (5% glucose solution) daily via intraperitoneal injection for a specified period (e.g., 8 weeks).

-

Tissue Collection and Analysis:

-

At the end of the treatment period, euthanize the mice and perfuse with PBS.

-

Harvest the aorta and heart.

-

En Face Analysis: Stain the entire aorta with Oil Red O to visualize and quantify the total atherosclerotic lesion area.

-

Aortic Root Analysis: Embed the aortic root in OCT compound, prepare serial cryosections, and stain with Hematoxylin and Eosin (H&E) or for specific markers (e.g., CD68 for macrophages, CHOP, TUNEL) to analyze plaque size, composition, and cellular events.

-

-

Data Analysis: Quantify the lesion area and the number of positive cells in the plaques and compare between the this compound-treated and vehicle-treated groups.

Measurement of Intracellular ATP with Fluorescent Sensors

This protocol describes the use of genetically encoded fluorescent ATP sensors to monitor intracellular ATP dynamics in response to this compound[6].

-

Sensor and Cell Transfection:

-

Use a genetically encoded fluorescent ATP sensor such as iATPSnFR1.0 (a single-wavelength sensor) or a FRET-based sensor.

-

Transfect the cells of interest (e.g., EA.hy926) with the plasmid encoding the ATP sensor using a suitable transfection reagent.

-

-

Live-Cell Imaging:

-

Plate the transfected cells in a glass-bottom dish suitable for live-cell imaging.

-

Mount the dish on an inverted fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature, humidity, and CO2 levels.

-

-

Experimental Procedure:

-

Acquire baseline fluorescence images.

-

Induce cellular stress (e.g., with tunicamycin) and/or treat with this compound.

-

Acquire time-lapse images to monitor the changes in fluorescence intensity (for single-wavelength sensors) or the FRET ratio.

-

-

Data Analysis:

-

For iATPSnFR1.0, measure the change in GFP fluorescence intensity over time.

-

For FRET-based sensors, calculate the ratio of acceptor to donor fluorescence.

-

Normalize the fluorescence signal to the baseline to determine the relative change in intracellular ATP levels.

-

Conclusion

This compound represents a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of VCP ATPase activity. This leads to the preservation of cellular energy, mitigation of ER stress, and suppression of subsequent apoptosis and inflammation. The preclinical data across various disease models, including atherosclerosis, ischemic stroke, and renal injury, provide a strong rationale for its further development. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a valuable resource for researchers in the field of drug discovery and development. Further investigation into the long-term efficacy and safety of this compound in clinical settings is warranted.

References

- 1. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps | PLOS One [journals.plos.org]

- 2. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a novel VCP modulator, attenuates atherosclerosis development by reducing ER stress and inhibiting glycolysis through the maintenance of ATP levels in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

KUS121: A Novel Modulator of Cellular Energetics for Therapeutic Applications

An In-depth Technical Guide on the Role of KUS121 in ATP Conservation

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of cellular bioenergetics and its implications for disease pathology, the maintenance of adenosine triphosphate (ATP) levels is paramount for cell survival and function. Cellular stress, particularly from ischemic events and endoplasmic reticulum (ER) dysfunction, rapidly depletes ATP stores, precipitating a cascade of events leading to cell death. This guide delves into the molecular mechanism of this compound, a novel small molecule modulator of Valosin-Containing Protein (VCP/p97), and its significant role in the conservation of cellular ATP. By selectively inhibiting the ATPase activity of VCP, this compound presents a promising therapeutic strategy for a range of pathologies characterized by energetic imbalance, including neurodegenerative diseases, ischemic injuries, and retinal degeneration. This document provides a comprehensive overview of the core mechanism, quantitative data supporting its efficacy, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and workflows.

Introduction: The Central Role of ATP in Cellular Homeostasis

Adenosine triphosphate (ATP) is the universal energy currency of the cell, driving a vast array of biological processes, from muscle contraction and nerve impulse propagation to DNA replication and protein synthesis. The intracellular concentration of ATP is tightly regulated, and any significant deviation can have profound consequences for cellular health. Conditions such as ischemia (lack of blood flow) and ER stress disrupt the delicate balance of ATP production and consumption, leading to a state of energy crisis. This depletion of ATP is a critical upstream event in the pathophysiology of numerous diseases, making the preservation of cellular ATP a key therapeutic target.

This compound: A Selective Inhibitor of VCP/p97 ATPase Activity

This compound is a novel small molecule compound that has demonstrated significant cytoprotective and neuroprotective effects in a variety of preclinical disease models.[1][2][3] Its primary mechanism of action is the selective inhibition of the ATPase activity of Valosin-Containing Protein (VCP), also known as p97.[4][5]

VCP is a highly abundant, ubiquitously expressed AAA+ (ATPases Associated with diverse cellular Activities) protein that plays a crucial role in numerous cellular processes, including protein quality control, ER-associated degradation (ERAD), and membrane dynamics.[6] These functions are intrinsically linked to its ability to hydrolyze ATP. By inhibiting this ATPase activity, this compound effectively reduces a significant source of cellular ATP consumption, thereby conserving the overall energy pool, particularly under conditions of metabolic stress.[6][7]

Mechanism of Action: ATP Conservation

The core mechanism of this compound revolves around its ability to modulate VCP's ATPase function. Under normal physiological conditions, VCP's activity is essential for cellular health. However, under pathological stress, the over-activation of VCP can contribute to the rapid depletion of ATP. This compound intervenes in this process by binding to VCP and inhibiting its ATP hydrolysis, without affecting other essential cellular functions of VCP.[4] This targeted inhibition leads to a "sparing" of ATP, which can then be utilized for essential survival pathways, ultimately protecting the cell from stress-induced death.[1][7]

Quantitative Data on this compound Efficacy

The efficacy of this compound in inhibiting VCP and preserving cellular function has been quantified in several studies. The following tables summarize key quantitative findings.

| Parameter | Value | Reference |

| IC50 for VCP ATPase Activity | 0.28 µM | [2] |

| Reduction in Atherosclerosis Progression | 40-50% | [5][7] |

| Reduction in Infarction Volume (Stroke) | Significant | [1][2] |

Table 1: Key Efficacy Metrics of this compound.

| Cell/Tissue Type | Stress Condition | Effect of this compound on ATP Levels | Reference |

| Rat Cortical Primary Neurons | Oxygen-Glucose Deprivation (OGD) | Prevented ATP depletion and protected neurons from cell death. | [1][2] |

| Renal Proximal Tubular Cells | Endoplasmic Reticulum (ER) Stress | Significantly preserved intracellular ATP levels. | [6] |

| Endothelial Cells | Endoplasmic Reticulum (ER) Stress | Rescued the reduction of intracellular ATP. | [7] |

| Retinal Cells | Ischemia/Reperfusion Injury | Demonstrated neuroprotective effects by preserving retinal cells. | [3][8] |

Table 2: Summary of this compound's Effect on ATP Levels in Various In Vitro and In Vivo Models.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Measurement of Intracellular ATP Levels

A common method to quantify intracellular ATP is through a luciferase-based bioluminescence assay.

Materials:

-

Cultured cells (e.g., primary neurons, endothelial cells)

-

This compound

-

Stress-inducing agent (e.g., tunicamycin for ER stress, or placement in a hypoxic chamber for OGD)

-

Phosphate-buffered saline (PBS)

-

ATP measurement kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well white-walled plate at a density of 1 x 10^4 to 2 x 10^4 cells per well and culture overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or vehicle (DMSO) for 1-2 hours.

-

Induction of Stress: Introduce the cellular stressor. For OGD, replace the culture medium with a glucose-free medium and place the plate in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a predetermined duration (e.g., 2-4 hours). For ER stress, add an agent like tunicamycin (e.g., 1 µg/mL) to the culture medium.

-

Cell Lysis and ATP Measurement:

-

Equilibrate the ATP measurement reagent to room temperature.

-

Remove the plate from the incubator/hypoxic chamber.

-

Add a volume of the ATP reagent equal to the volume of the cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence readings to the cell number (if performing a separate viability assay) or express as a percentage of the control (untreated, non-stressed) cells.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of this compound in preventing ATP depletion and promoting cell survival under stress.

Experimental Workflow for ATP Measurement

References

- 1. This compound, a novel VCP modulator, attenuates atherosclerosis development by reducing ER stress and inhibiting glycolysis through the maintenance of ATP levels in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. A VCP modulator, this compound, as a promising therapeutic agent for post-traumatic osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a valosin-containing protein modulator, attenuates ischemic stroke via preventing ATP depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. aminer.cn [aminer.cn]

- 7. journals.physiology.org [journals.physiology.org]

- 8. journals.physiology.org [journals.physiology.org]

KUS121: A Technical Guide to its Mechanism of Action in Endoplasmic Reticulum Stress Reduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of KUS121, a novel small molecule modulator of Valosin-containing protein (VCP), and its role in the mitigation of endoplasmic reticulum (ER) stress. This compound acts by selectively inhibiting the ATPase activity of VCP, a key player in cellular protein homeostasis. This inhibition leads to the conservation of intracellular ATP levels, particularly under cellular stress conditions. The preservation of ATP is crucial for maintaining cellular function and preventing the downstream consequences of ER stress, including apoptosis and inflammation. This document details the molecular mechanism of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for researchers, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Endoplasmic reticulum (ER) stress is a cellular response to the accumulation of unfolded or misfolded proteins in the ER lumen. This condition triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress can lead to apoptosis and inflammation, contributing to the pathophysiology of a wide range of diseases, including neurodegenerative disorders, ischemic injuries, and metabolic diseases.[1][2]

Valosin-containing protein (VCP), also known as p97, is a highly abundant and conserved AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a critical role in various cellular processes, including ER-associated degradation (ERAD) of misfolded proteins.[2][3] The function of VCP is energy-dependent, requiring ATP hydrolysis to drive the extraction of ubiquitinated proteins from the ER for proteasomal degradation.[4][5]

This compound is a novel, selective inhibitor of VCP's ATPase activity.[6] By modulating VCP's ATP consumption, this compound helps to preserve intracellular ATP levels, thereby supporting cellular energy homeostasis and mitigating the detrimental effects of ER stress.[1][7] Preclinical studies have demonstrated the therapeutic potential of this compound in various disease models associated with ER stress, including atherosclerosis, ischemic stroke, and retinal diseases.[7][8][9]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the ATPase activity of VCP.[6] This targeted inhibition has a cascade of beneficial effects in the context of ER stress:

-

Inhibition of VCP ATPase Activity: this compound directly binds to VCP and inhibits its ability to hydrolyze ATP. This has been demonstrated with a reported IC50 value of 330 nM.[6]

-

Preservation of Intracellular ATP: Under conditions of cellular stress, such as ischemia or exposure to ER stress-inducing agents, cellular ATP levels are often depleted. By inhibiting the significant ATP consumption by VCP, this compound helps to maintain intracellular ATP concentrations.[7][10]

-

Reduction of ER Stress Markers: The preservation of ATP alleviates the burden on the ER, leading to a significant reduction in the expression of key ER stress markers. This compound has been shown to downregulate the mRNA and protein levels of:

-

CHOP (C/EBP homologous protein): A key transcription factor involved in ER stress-induced apoptosis.[1][7][11]

-

BiP (Binding immunoglobulin protein)/GRP78: An ER chaperone whose upregulation is a hallmark of ER stress.[1][8]

-

ATF4 (Activating transcription factor 4): A transcription factor that is translationally upregulated during the UPR.[1]

-

sXBP1 (spliced X-box binding protein 1): The active form of the transcription factor XBP1, generated by the IRE1α branch of the UPR.[1][8]

-

-

Modulation of the Unfolded Protein Response (UPR): this compound primarily impacts the IRE1α (Inositol-requiring enzyme 1α) branch of the UPR. By reducing ER stress, it dampens the activation of IRE1α, leading to decreased phosphorylation of downstream targets such as JNK (c-Jun N-terminal kinase) and reduced activation of the pro-inflammatory transcription factor NF-κB.[1][8] While the primary effect is on the IRE1α pathway, some studies suggest a less pronounced or context-dependent effect on the PERK (PKR-like ER kinase) pathway and limited information is available regarding its impact on the ATF6 (Activating transcription factor 6) pathway.[8]

Signaling Pathway of this compound in ER Stress Reduction

Caption: Mechanism of this compound in mitigating ER stress.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in various models of ER stress.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Stressor | This compound Concentration | Outcome Measure | Result | Reference |

| EA.hy926 (Human Endothelial) | Tunicamycin | 10-50 µM | Apoptosis (Annexin V) | Significant dose-dependent reduction in apoptotic cells | [12] |

| EA.hy926 (Human Endothelial) | Tunicamycin | 50 µM | mRNA Expression (CHOP, BiP, ATF4, sXBP1) | Significant mitigation of upregulation | [1][12] |

| EA.hy926 (Human Endothelial) | Tunicamycin | 50 µM | Protein Phosphorylation (p-IRE1α, p-JNK, p-NF-κB) | Significant suppression of phosphorylation | [1][12] |

| NRK52E (Rat Renal Proximal Tubular) | Tunicamycin | 1-100 µM | Cell Viability (WST-8 assay) | Significant dose-dependent increase in cell viability | [8] |

| NRK52E (Rat Renal Proximal Tubular) | Tunicamycin | 100 µM | Protein Expression (CHOP, cleaved Caspase-3) | Significant reduction in expression | [8] |

| NRK52E (Rat Renal Proximal Tubular) | Tunicamycin | 100 µM | Intracellular ATP | Significant preservation of ATP levels | [8] |

| Primary Cortical Neurons (Rat) | Oxygen-Glucose Deprivation (OGD) | 100 µM | Cell Viability | Significant protection from cell death | [7] |

| Primary Cortical Neurons (Rat) | Oxygen-Glucose Deprivation (OGD) | 100 µM | Intracellular ATP | Significant prevention of ATP depletion | [7] |

| Primary Cortical Neurons (Rat) | Tunicamycin (0.25 µg/mL) | 100 µM | Protein Expression (CHOP) | Significant suppression of expression | [7] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease/Injury Model | This compound Dosage and Administration | Outcome Measure | Result | Reference |

| Apoe-/- Mice | Atherosclerosis (Western Diet) | 50 mg/kg, daily intraperitoneal injection for 8 weeks | Atherosclerotic plaque area | ~40% reduction in aortic root and thoracic aorta | [1][12] |

| Apoe-/- Mice | Atherosclerosis (Western Diet) | 50 mg/kg, daily intraperitoneal injection for 8 weeks | Endothelial CHOP expression | Significant reduction in CHOP-positive endothelial cells | [1][12] |

| Apoe-/- Mice | Atherosclerosis (Western Diet) | 50 mg/kg, daily intraperitoneal injection for 8 weeks | Endothelial Apoptosis (TUNEL) | Significant reduction in apoptotic endothelial cells | [1][12] |

| Mice | Ischemic Stroke (transient dMCAO) | 100 mg/kg then 50 mg/kg, intraperitoneal injection | Brain infarction volume | Significant reduction in infarct volume | [7] |

| Rats | Renal Ischemia-Reperfusion | Not specified | Tubular damage (ATN score) | Significant attenuation of histological changes | [8] |

| Rats | Renal Ischemia-Reperfusion | Not specified | Tubular CHOP expression | Significant attenuation of CHOP expression | [8] |

| Sprague-Dawley Rats | Ischemic Skin Flap | 100 mg/kg, daily intraperitoneal injection for 7 days | Necrotic flap area | Significant reduction from 33.6% to 26.4% | [13][14] |

| Sprague-Dawley Rats | Ischemic Skin Flap | 100 mg/kg, daily intraperitoneal injection | Apoptotic cells (TUNEL) | Significant reduction in TUNEL-positive cells | [13][14] |

| Sprague-Dawley Rats | Ischemic Skin Flap | 100 mg/kg, daily intraperitoneal injection | CHOP-positive cells | Significant reduction in CHOP-positive cells | [13][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound and ER stress.

In Vitro ER Stress Induction and this compound Treatment

Objective: To induce ER stress in cultured cells and assess the protective effects of this compound.

Materials:

-

Cell line of interest (e.g., EA.hy926, NRK52E, primary cortical neurons)

-

Complete cell culture medium

-

Tunicamycin (stock solution in DMSO)

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates

Protocol:

-

Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

This compound Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.

-

Tunicamycin Treatment: Add tunicamycin to the wells to achieve the final desired concentration (e.g., 0.25 - 5 µg/mL, concentration is cell-type dependent).[15][16][17]

-

Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).

-

Endpoint Analysis: Harvest cells for downstream analysis, such as cell viability assays, ATP measurement, Western blotting, or RT-qPCR.

Western Blotting for ER Stress Markers

Objective: To quantify the protein expression of key ER stress markers.

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the proteins on a polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against ER stress markers (e.g., anti-CHOP, anti-BiP, anti-p-IRE1α, anti-β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

-

Quantification: Densitometry analysis can be performed using software like ImageJ to quantify band intensities, normalized to a loading control.

In Vivo Atherosclerosis Mouse Model

Objective: To evaluate the effect of this compound on the development of atherosclerosis in a murine model.

Protocol:

-

Animal Model: Use ApoE knockout (Apoe-/-) mice, which are genetically predisposed to developing atherosclerosis.

-

Diet: At 6 weeks of age, switch the mice to a high-fat Western diet to accelerate plaque formation.

-

This compound Administration: Administer this compound (e.g., 50 mg/kg) or vehicle (5% glucose solution) daily via intraperitoneal injection.[12]

-

Treatment Duration: Continue the treatment for a specified period, typically 8 weeks.

-

Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse with PBS. Harvest the aorta and heart.

-

Histological Analysis:

-

For en face analysis, stain the opened aorta with Oil Red O to visualize lipid-rich plaques.

-

For cross-sectional analysis, embed the aortic root in OCT compound, cryosection, and stain with Hematoxylin and Eosin (H&E) or perform immunohistochemistry for specific markers (e.g., CHOP, CD31 for endothelial cells).

-

-

Quantification: Quantify the atherosclerotic lesion area using image analysis software.

Experimental Workflow for In Vivo Atherosclerosis Study

Caption: Workflow for the in vivo atherosclerosis study.

Conclusion

This compound represents a promising therapeutic agent for diseases associated with ER stress. Its unique mechanism of inhibiting VCP ATPase activity to preserve intracellular ATP provides a direct link between cellular energy homeostasis and the mitigation of the UPR. The preclinical data summarized in this guide demonstrate the potential of this compound to reduce ER stress-induced apoptosis and inflammation in a variety of in vitro and in vivo models. The detailed protocols provided herein should serve as a valuable resource for researchers investigating the therapeutic applications of this compound and the broader field of ER stress modulation. Further research, including ongoing clinical trials, will be crucial in translating these promising preclinical findings into effective therapies for patients.

References

- 1. benchchem.com [benchchem.com]

- 2. 4.2. Oxygen Glucose Deprivation/Reperfusion (OGD/R) of Primary Cortical Neurons [bio-protocol.org]

- 3. Cardioprotective Effects of VCP Modulator this compound in Murine and Porcine Models of Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxygen glucose deprivation/re-oxygenation-induced neuronal cell death is associated with Lnc-D63785 m6A methylation and miR-422a accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a novel VCP modulator, attenuates atherosclerosis development by reducing ER stress and inhibiting glycolysis through the maintenance of ATP levels in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 11. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. Diclofenac Diminished the Unfolded Protein Response (UPR) Induced by Tunicamycin in Human Endothelial Cells [mdpi.com]

- 17. Involvement of Orai1 in tunicamycin-induced endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

KUS121 Target Validation in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of KUS121, a novel neuroprotective agent, in neuronal cells. It details the molecular target, mechanism of action, and the experimental evidence supporting its therapeutic potential. This document is intended to be a core resource for researchers and professionals in the field of neuroscience and drug development.

Introduction to this compound

This compound (Kyoto University Substance 121) is a small molecule compound identified as a modulator of Valosin-Containing Protein (VCP), a key player in cellular homeostasis.[1][2][3][4][5] It has demonstrated significant neuroprotective effects in a variety of preclinical models of neurological and ocular diseases, including ischemic stroke, retinitis pigmentosa, and glaucoma.[2][3][6][7][8][9] The primary mechanism of action of this compound is the inhibition of the ATPase activity of VCP, which leads to the conservation of intracellular ATP levels, particularly under conditions of cellular stress.[1][9][10][11][12][13] This ATP preservation helps to mitigate endoplasmic reticulum (ER) stress and subsequent apoptotic cell death in neurons.[1][2][3][4][12][14][15][16]

The Molecular Target: Valosin-Containing Protein (VCP)

VCP, also known as p97 in mammals, is a member of the AAA+ (ATPases Associated with diverse cellular activities) family of chaperones.[3][5][13][17] It is a highly abundant and ubiquitously expressed protein that forms a homohexameric complex and is involved in a multitude of cellular processes critical for neuronal function and survival.[3][5][13][14]

Key functions of VCP in neuronal cells include:

-

Protein Quality Control: VCP plays a central role in the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD), processes essential for clearing misfolded and damaged proteins.[1][17][18]

-

Autophagy and Mitophagy: VCP is involved in the regulation of autophagy, the process of degrading and recycling cellular components, including damaged mitochondria (mitophagy).[17][18]

-

Stress Granule Clearance: VCP aids in the disassembly of stress granules, which are dense aggregates of proteins and RNAs that form in response to cellular stress.[18]

-

DNA Damage Response: VCP participates in the cellular response to DNA damage.[18]

Mutations in VCP have been linked to several neurodegenerative diseases, including inclusion body myopathy with Paget's disease of bone and frontotemporal dementia (IBMPFD) and amyotrophic lateral sclerosis (ALS), highlighting its critical role in neuronal health.[14][17] Pathogenic VCP mutants often exhibit elevated ATPase activity, suggesting that inhibition of this activity could be a therapeutic strategy.[5][12]

Mechanism of Action of this compound in Neuronal Cells

This compound was developed as a specific inhibitor of the ATPase activity of VCP.[4][5][12] By modulating VCP's ATP consumption, this compound confers neuroprotection through a multi-step signaling pathway:

-

Inhibition of VCP ATPase Activity: this compound directly targets and inhibits the ATPase function of VCP.[4][5][12] This action is crucial as VCP is a major consumer of cellular ATP.[3][5]

-

Preservation of Intracellular ATP: Under stressful conditions such as ischemia or oxygen-glucose deprivation (OGD), where ATP production is compromised, the inhibition of VCP's ATP consumption by this compound leads to a significant preservation of intracellular ATP levels.[19][11][12][13]

-

Mitigation of Endoplasmic Reticulum (ER) Stress: The maintenance of ATP levels helps to alleviate ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen.[1][2][3][4][12][14][16] this compound has been shown to reduce the expression of key ER stress markers, such as C/EBP homologous protein (CHOP).[1][3][12][14]

-

Inhibition of Apoptosis: By reducing ER stress, this compound prevents the activation of downstream apoptotic pathways.[2][11] This is evidenced by the reduced cleavage of caspase-3, a key executioner of apoptosis.[1][15]

This cascade of events ultimately leads to enhanced neuronal survival in the face of various pathological insults.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, demonstrating its efficacy in targeting VCP and protecting neuronal cells.

| Parameter | Value | Assay Condition | Reference |

| IC50 for VCP ATPase Activity | 1.6 µM | Recombinant VCP | [20] |

| Experimental Model | Treatment | Outcome Measure | Result | Reference |

| Rat Primary Cortical Neurons (OGD) | 100 µM this compound | Cell Viability (WST assay) | Significant increase in viability vs. vehicle | [19][21] |

| Rat Primary Cortical Neurons (OGD) | 100 µM this compound | Intracellular ATP Levels | Significant preservation of ATP vs. vehicle | [12][13] |

| Rat Primary Cortical Neurons (Tunicamycin-induced ER stress) | 100 µM this compound | CHOP Expression (Western Blot) | Significant reduction in CHOP levels vs. vehicle | [3][12] |

| Mouse Model of Ischemic Stroke | This compound (100 mg/kg IV, 50 mg/kg IP) | Infarct Volume | Significant reduction in infarct volume vs. vehicle | [19][13] |

| Rat Model of Retinal Ischemia | This compound (intravitreal injection) | Inner Retinal Thinning | Significant suppression of thinning vs. vehicle | [16] |

| Rat Model of Retinal Ischemia | This compound (intravitreal injection) | RGC Number | Significant preservation of RGCs vs. vehicle | [16] |

Mandatory Visualizations

Detailed Experimental Protocols

The following are detailed protocols for key experiments used in the validation of this compound's target and mechanism of action in neuronal cells.

VCP ATPase Activity Assay

This protocol is for determining the in vitro inhibitory effect of this compound on VCP's ATPase activity. A bioluminescence-based assay that measures the amount of ATP remaining after the enzymatic reaction is commonly used.[22][23]

Materials:

-

Recombinant human VCP/p97 protein

-

This compound

-

ATP

-

ATPase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well white opaque microplates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute this compound in the ATPase reaction buffer to achieve the desired final concentrations. Include a DMSO-only control.

-

Enzyme and Substrate Preparation: Dilute the recombinant VCP protein to the desired concentration (e.g., 20 nM) in the ATPase reaction buffer. Prepare the ATP solution to a final concentration of 20 µM in the same buffer.

-

Reaction Setup: In a 96-well plate, add 5 µL of the diluted this compound or DMSO control.

-

Initiate Reaction: Add 5 µL of the VCP enzyme solution to each well. Pre-incubate for 10 minutes at 37°C.

-

Start ATPase Reaction: Add 5 µL of the ATP solution to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Terminate Reaction and Detect ATP:

-

Equilibrate the plate to room temperature.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the ATPase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Measure Luminescence: Read the luminescence on a plate reader. The signal is inversely proportional to the ATPase activity.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Oxygen-Glucose Deprivation (OGD) and Cell Viability Assay

This protocol describes an in vitro model of ischemia and the subsequent assessment of neuronal viability.[19][21][24][25]

Materials:

-

Primary cortical neurons or a suitable neuronal cell line

-

Neurobasal medium and B27 supplement

-

Glucose-free DMEM or Neurobasal medium

-

This compound

-

Hypoxia chamber or incubator (e.g., 0.3% O₂, 5% CO₂, 94.7% N₂)

-

Cell viability reagent (e.g., WST-8 from a Cell Counting Kit-8, or MTT)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate primary cortical neurons in 96-well plates coated with poly-L-lysine and allow them to mature for at least 7 days in vitro.

-

This compound Pre-treatment: Replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours under normoxic conditions (37°C, 5% CO₂).

-

OGD Induction:

-

Wash the cells once with glucose-free medium.

-

Replace the medium with glucose-free medium containing this compound or vehicle.

-

Place the plate in a hypoxia chamber and incubate for 1.5-6 hours at 37°C.

-

-

Reperfusion (Optional but recommended):

-

Remove the plate from the hypoxia chamber.

-

Replace the glucose-free medium with regular, glucose-containing culture medium (with this compound or vehicle).

-

Return the plate to a normoxic incubator for 24 hours.

-

-

Cell Viability Assessment (WST-8 Assay):

-

Add 10 µL of the WST-8 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Express the viability of treated cells as a percentage of the normoxic control cells.

Intracellular ATP Level Measurement

This protocol outlines a method to quantify intracellular ATP levels in neuronal cells following OGD and treatment with this compound.[19][12][13][26]

Materials:

-

Neuronal cells cultured in 96-well plates (as in 6.2)

-

Luminescent ATP detection assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

96-well white opaque microplates

-

Luminometer

Procedure:

-

Induce Stress and Treat Cells: Follow steps 1-3 of the OGD protocol (6.2).

-

Equilibrate Plate: After the OGD period, remove the plate from the hypoxia chamber and allow it to equilibrate to room temperature for about 30 minutes.

-

Lyse Cells and Generate Luminescent Signal:

-

Add a volume of the ATP detection reagent equal to the volume of culture medium in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measure Luminescence: Read the luminescence on a luminometer.

-

Data Analysis: Generate a standard curve with known ATP concentrations. Calculate the ATP concentration in each sample and normalize to the protein content or cell number. Express the results as a percentage of the normoxic control.

Western Blotting for ER Stress Markers

This protocol is for the semi-quantitative detection of ER stress-related proteins, such as CHOP and cleaved caspase-3, in neuronal cells.[1][3][12][14][15]

Materials:

-

Neuronal cells cultured in 6-well plates or larger formats

-

Tunicamycin (ER stress inducer) or OGD conditions

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-CHOP, rabbit anti-cleaved caspase-3, mouse anti-β-actin)

-

HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment: Culture and treat neuronal cells with an ER stress inducer (e.g., 0.25 µg/mL tunicamycin for 6 hours) in the presence or absence of this compound.

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-CHOP, diluted 1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (diluted 1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Data Analysis:

-

Perform densitometry analysis on the protein bands using image analysis software (e.g., ImageJ).

-

Normalize the expression of the target protein to a loading control (e.g., β-actin).

-

Express the results as a fold change relative to the control condition.

-

This comprehensive guide provides a solid foundation for understanding and further investigating the therapeutic potential of this compound in neuronal disorders. The detailed protocols and summarized data serve as a practical resource for researchers aiming to validate and expand upon these findings.

References

- 1. Valosin-containing Protein (p97) Is a Regulator of Endoplasmic Reticulum Stress and of the Degradation of N-End Rule and Ubiquitin-Fusion Degradation Pathway Substrates in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. A VCP modulator, this compound, as a promising therapeutic agent for post-traumatic osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps | PLOS One [journals.plos.org]

- 6. Regulation of VCP/p97 demonstrates the critical balance between cell death and epithelial-mesenchymal transition (EMT) downstream of ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Valosin-containing protein modulator this compound protects retinal neurons in a rat model of anterior ischemic optic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AAA+ ATPase p97/VCP mutants and inhibitor binding disrupt inter-domain coupling and subsequent allosteric activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Methods and Compositions for Measuring ATP in Subcellular Compartments | Enterprise Innovation [innovation.weill.cornell.edu]

- 11. Novel p97/VCP inhibitor induces endoplasmic reticulum stress and apoptosis in both bortezomib‐sensitive and ‐resistant multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Neuoroprotective efficacies by this compound, a VCP modulator, on animal models of retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]

- 18. Real-Time Visualization of Cytosolic and Mitochondrial ATP Dynamics in Response to Metabolic Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of intracellular ATP in primary cultures of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fig. 1, [Structures and IC50 values of...]. - Innovative Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. The Duration of Oxygen and Glucose Deprivation (OGD) Determines the Effects of Subsequent Reperfusion on Rat Pheochromocytoma (PC12) Cells and Primary Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. drugtargetreview.com [drugtargetreview.com]

KUS121: A Technical Guide to its Molecular Structure and Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

KUS121 (Kyoto University Substance 121) is a novel small molecule modulator of Valosin-Containing Protein (VCP), an ATPase associated with diverse cellular activities (AAA). It was developed to selectively inhibit the ATPase activity of VCP, a mechanism that confers significant cytoprotective effects across a variety of pathological conditions.[1] By suppressing ATP consumption by VCP, this compound helps maintain intracellular ATP levels, mitigates endoplasmic reticulum (ER) stress, and inhibits subsequent cell death.[1] This unique mode of action has positioned this compound as a promising therapeutic candidate for a range of disorders, including ischemic injuries, neurodegenerative diseases, and inflammatory conditions.[1][2][3] This guide provides an in-depth overview of its molecular characteristics, mechanism of action, and the experimental data supporting its therapeutic potential.

Molecular Structure and Physicochemical Properties

This compound is a naphthalene derivative. Its core structure and key identifiers are summarized below. The compound is typically used as a monosodium salt.

| Property | Data | Reference(s) |

| IUPAC Name | Sodium 4-amino-3-[(E)-[6-(4-fluoro-2-methylphenyl)pyridin-3-yl]diazenyl]naphthalene-1-sulfonate | [4] |

| Alternate Name | 4-amino-3-[2-[6-(4-fluoro-2-methylphenyl)-3-pyridinyl]diazenyl]-1-naphthalenesulfonic acid, monosodium salt | [5] |

| CAS Number | 1357164-52-3 | [5] |

| Molecular Formula | C₂₂H₁₆FN₄NaO₃S | [4][6] |

| Molecular Weight | 458.44 g/mol | [4][6] |

| InChI | InChI=1S/C22H17FN4O3S.Na/c1-13-10-14(23)6-8-16(13)19-9-7-15(12-25-19)26-27-20-11-21(31(28,29,30)17-4-2-3-5-18(17)22(20)24;/h2-12H,24H2,1H3,(H,28,29,30);/q;+1/p-1 | [6] |

| InChIKey | OEEZHMGRDYLKGJ-UHFFFAOYSA-M | [6] |

| SMILES | CC1=C(C=CC(=C1)F)C2=NC=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])N.[Na+] | [4] |

| Related Forms | KUS-121 free acid (CAS: 1357245-09-0), this compound dihydrate (CAS: 2603172-24-1) | [7][8][9] |

Core Mechanism of Action: VCP Modulation

This compound's primary cellular target is Valosin-Containing Protein (VCP/p97). VCP is a highly abundant ATPase that plays a critical role in numerous cellular processes, including protein degradation via the ubiquitin-proteasome system and endoplasmic reticulum-associated degradation (ERAD).[1][10] In pathological states such as ischemia, excessive ER stress can lead to a depletion of cellular ATP, triggering apoptotic pathways and cell death.[1][3]

This compound functions by selectively inhibiting the ATPase activity of VCP.[1] This modulation is crucial as it reduces cellular ATP consumption without significantly impairing VCP's other essential functions like ERAD.[10] The conservation of intracellular ATP levels under cellular stress is a key factor in this compound's cytoprotective effects, leading to the attenuation of ER stress and inhibition of downstream apoptotic signaling.[1][10]

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by intervening in key signaling cascades related to ER stress and inflammation.

Attenuation of ER Stress-Induced Apoptosis

Under conditions of excessive ER stress, the Unfolded Protein Response (UPR) can switch from a pro-survival to a pro-apoptotic signal. This compound has been shown to suppress this switch. It significantly attenuates the upregulation of key ER stress markers, including:

-

BiP (Binding-immunoglobulin protein) : An ER chaperone protein.[1]

-

ATF4 (Activating transcription factor 4) and CHOP (C/EBP homologous protein) : Pro-apoptotic transcription factors.[1][3][10]

-

IRE1α (Inositol-requiring enzyme 1α) : A key UPR sensor. This compound reduces its phosphorylation.[1]

-

JNK (c-Jun N-terminal kinase) : A stress-activated protein kinase downstream of IRE1α. This compound reduces its phosphorylation.[1]

Notably, this compound's effect is specific, as it does not appear to affect the phosphorylation of other MAP kinases like ERK and p38.[1]

Suppression of Inflammatory and Catabolic Pathways

This compound also demonstrates significant anti-inflammatory and anti-catabolic properties. In models of post-traumatic osteoarthritis and atherosclerosis, it has been shown to suppress the expression of:

-

Pro-inflammatory Cytokines : Such as TNF-α and IL-1β.[1]

-

Extracellular Matrix-Degrading Enzymes : Including MMP-1, MMP-13, and ADAMTS-5.[1]

This suggests that by maintaining cellular homeostasis, this compound can prevent the downstream activation of inflammatory and tissue-degrading pathways.

Summary of Quantitative Data

The efficacy of this compound has been quantified in numerous in vitro and in vivo models.

In Vitro Efficacy

| Model System | Stressor | This compound Conc. | Measured Effect | Reference(s) |

| HeLa Cells | Tunicamycin | 20 µM | Inhibited cell death | [5] |

| HeLa Cells | Tunicamycin | 50 µM | Inhibited ATP depletion and CHOP upregulation | [5] |

| Rat Primary Cortical Neurons | Oxygen-Glucose Deprivation | 100 µM | Inhibited ATP depletion and cell death; Increased MAP2-positive area | [5][13] |

| Human Articular Chondrocytes | Tunicamycin (TM) | 50-100 µM | Significantly recovered ATP levels and chondrocyte viability | [1] |

| Human Articular Chondrocytes | Tunicamycin (TM) | 100 µM | Significantly reduced caspase-3/7 activation | [1] |

| Human Articular Chondrocytes | TM or IL-1β | 12.5-100 µM | Dose-dependently suppressed mRNA expression of TNF-α, IL-1β, ADAMTS5, MMP-1, MMP-13 | [1] |

| Rat Renal Proximal Tubular Cells | Tunicamycin | 50-100 µM | Dose-dependently attenuated cell death and preserved ATP levels | [10] |

In Vivo Efficacy

| Animal Model | Disease/Injury Model | This compound Dosing Regimen | Key Outcome(s) | Reference(s) |

| Mouse | Transient Focal Cerebral Ischemia | 100 mg/kg (occlusion), 50 mg/kg (reperfusion) | Reduced brain infarction volume | [5] |

| Rat | Post-Traumatic Osteoarthritis | Intra-articular injection | Significantly improved modified Mankin scores; Reduced TUNEL+, CHOP+, MMP-13+ cells | [1] |

| Rat | Ischemic Retinal Injury | 50 mg/kg/day (IP) or 25 µ g/eye (IVT) | Preserved retinal ganglion cells; Suppressed inner retinal thinning; Reduced CHOP+ cells | [3] |

| Mouse (Apoe-/-) | Atherosclerosis (Western Diet) | 50 mg/kg/day (IP) for 8 weeks | ~40% reduction in atherosclerosis progression; Reduced endothelial apoptosis | [2] |

| Mouse | Myocardial Ischemia/Reperfusion | 25-80 mg/kg (IV + IP) post-reperfusion | Significantly reduced infarct size; Preserved cardiac function and ATP levels | [14] |

| Rat | Anterior Ischemic Optic Neuropathy | Intravitreal injection | Significantly preserved retinal thickness and retinal ganglion cells | [15] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vitro Oxygen-Glucose Deprivation (OGD) in Neuronal Cultures

This assay models ischemic conditions in vitro.

-

Cell Culture : Primary cortical neurons are isolated from rat embryos and cultured.

-

OGD Induction : The culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber (e.g., <1% O₂) for a defined period (e.g., 1.5-2 hours).

-

Treatment : this compound (e.g., 100 µM) or a vehicle (DMSO) is added to the culture medium just before OGD.

-

Reoxygenation : After the deprivation period, the medium is replaced with a standard glucose-containing medium, and cultures are returned to normoxic conditions for recovery (e.g., 22 hours).

-

Endpoint Analysis : Cell viability is assessed using assays like WST or CCK-8, which measure metabolic activity. ATP levels are measured using luciferase-based assays. Neuronal survival can be visualized by immunostaining for neuronal markers like MAP2.[13]

Western Blotting for ER Stress Markers

This technique is used to quantify changes in protein expression.

-

Cell Lysis : Cultured cells (e.g., human chondrocytes treated with Tunicamycin and/or this compound) are lysed in RIPA buffer containing protease and phosphatase inhibitors.[1]

-

Protein Quantification : Total protein concentration is determined using a BCA assay to ensure equal loading.[1]

-

Electrophoresis : Equal amounts of protein are separated by size using SDS-PAGE.

-

Transfer : Proteins are transferred from the gel to a PVDF membrane.

-

Immunoblotting : The membrane is blocked and then incubated overnight with primary antibodies against target proteins (e.g., CHOP, p-JNK, IRE1α, β-actin).

-

Detection : The membrane is incubated with an HRP-conjugated secondary antibody, and immunoreactive bands are visualized using an ECL detection system. Densitometry is used for quantification relative to a loading control like β-actin.[1]

Rat Model of Post-Traumatic Osteoarthritis (PTOA)

This in vivo model is used to study cartilage injury and degeneration.

-

Animal Model : Male Wistar rats (11-12 weeks old) are used.[1]

-

Injury Induction : A non-invasive cyclic compressive load (e.g., 20 N peak load for 5s, repeated) is applied to the knee joint to induce a cartilage lesion on the lateral femoral condyle.[1]

-

Treatment Protocol : this compound or a vehicle is administered via intra-articular injection at specified time points post-injury (e.g., immediately after and on subsequent days).[1]

-

Histological Analysis : At the study endpoint (e.g., 2 or 4 weeks), knee joints are harvested, fixed, and sectioned. Sections are stained with Safranin-O to assess cartilage proteoglycan content.[1]

-

Scoring and Quantification : Cartilage degeneration is evaluated using the modified Mankin scoring system. Immunohistochemistry is performed to quantify the number of apoptotic (TUNEL-positive) and ER stress-positive (CHOP-positive) chondrocytes.[1]

Conclusion

This compound is a well-characterized VCP modulator with a distinct mechanism of action centered on the preservation of cellular ATP and the mitigation of ER stress. The extensive quantitative data from both in vitro and in vivo studies provide a strong foundation for its therapeutic potential in a wide array of diseases driven by cellular stress and apoptosis, including neurodegenerative, ischemic, and inflammatory disorders. The detailed experimental protocols available in the literature offer a clear path for further investigation and development by the scientific community. As this compound progresses through clinical trials, it represents a promising new therapeutic strategy targeting fundamental pathways of cellular injury.[1][16]

References

- 1. A VCP modulator, this compound, as a promising therapeutic agent for post-traumatic osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. This compound, a VCP modulator, attenuates ischemic retinal cell death via suppressing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS 1357164-52-3 | Sun-shinechem [sun-shinechem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. KUS-121 | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 7. This compound dihydrate | C22H20FN4NaO5S | CID 166177264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. KUS-121 free acid | C22H17FN4O3S | CID 56955397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. academic.oup.com [academic.oup.com]

- 12. biorxiv.org [biorxiv.org]

- 13. This compound, a valosin-containing protein modulator, attenuates ischemic stroke via preventing ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cardioprotective Effects of VCP Modulator this compound in Murine and Porcine Models of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Valosin-containing protein modulator this compound protects retinal neurons in a rat model of anterior ischemic optic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Likelihood of Approval and Phase Transition Success Rate Model – KUS-121 in Retinal Artery Occlusion [globaldata.com]

Foundational Research on Kyoto University Substance 121: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Kyoto University Substance 121 (KUS121), a novel small molecule modulator of Valosin-Containing Protein (VCP). This compound has demonstrated significant cytoprotective effects in a variety of preclinical models of disease, primarily through its unique mechanism of action involving the preservation of cellular energy homeostasis and the mitigation of endoplasmic reticulum (ER) stress. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

Kyoto University Substance 121 (this compound) is a novel modulator of the ATPase activity of Valosin-Containing Protein (VCP), which is a highly abundant and ubiquitously expressed ATPase involved in numerous cellular processes.[1][2] this compound selectively inhibits the ATPase activity of VCP, which in turn reduces cellular ATP consumption.[3][4] This action is crucial in pathological conditions associated with energy depletion and endoplasmic reticulum (ER) stress. By preserving intracellular ATP levels, this compound helps maintain cellular function and viability under stressful conditions.[1][3] Furthermore, this compound has been shown to alleviate ER stress, a key factor in the progression of various diseases.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational research on this compound, showcasing its efficacy in various experimental models.

| Parameter | Value | Cell Line/Model | Reference |

| IC50 for VCP ATPase activity | 330 nM | Recombinant VCP | --INVALID-LINK-- |

| Inhibition of Tunicamycin-induced cell death | Dose-dependent | NRK52E cells | --INVALID-LINK-- |

| Preservation of intracellular ATP levels under ER stress | Significant preservation | NRK52E cells | --INVALID-LINK-- |

| Animal Model | Administration Route & Dosage | Key Finding | Percent Improvement | Reference |

| Rat model of random pattern flap ischemia | Intraperitoneal, 100 mg/kg daily | Reduction in necrotic flap area | ~21% reduction | --INVALID-LINK-- |

| Mouse model of renal ischemia-reperfusion injury | Continuous subcutaneous infusion | Suppression of serum creatinine elevation | Data not quantified | --INVALID-LINK-- |

| Rat model of anterior ischemic optic neuropathy | Intravitreal injection, 25 µ g/eye | Reduction in retinal thinning and ganglion cell death | Data not quantified | --INVALID-LINK-- |

| Biomarker | Effect of this compound Treatment | Animal Model/Cell Line | Reference |

| CHOP expression (ER stress marker) | Significantly reduced | Mouse model of renal ischemia-reperfusion injury | --INVALID-LINK-- |

| Caspase-3 cleavage (apoptosis marker) | Significantly alleviated | NRK52E cells | --INVALID-LINK-- |

| TUNEL-positive cells (apoptotic cells) | Significantly reduced | Rat model of random pattern flap ischemia | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these foundational studies.

Cell Viability Assay

Objective: To assess the protective effect of this compound against ER stress-induced cell death.

Method:

-

Cell Culture: NRK52E cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with varying concentrations of this compound for 1 hour. Subsequently, tunicamycin (an ER stress inducer) is added to the media, and the cells are incubated for an additional 24 hours.

-

Viability Assessment: Cell viability is measured using a WST-8 assay (e.g., Cell Counting Kit-8). The absorbance at 450 nm is measured using a microplate reader. Data are normalized to the vehicle-treated control group.

Western Blot Analysis